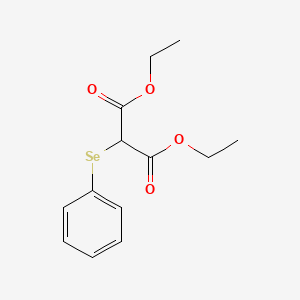
Propanedioic acid, (phenylseleno)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (phenylseleno)-, diethyl ester is an organic compound with the molecular formula C13H16O4. It is also known as diethyl phenylmalonate. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylseleno group and two ethyl ester groups. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (phenylseleno)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (phenylseleno)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form phenylselenoxide or phenylselenone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylselenoxide, phenylselenone.
Reduction: Diethyl propanedioate, diethyl malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, (phenylseleno)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, (phenylseleno)-, diethyl ester involves the interaction of its functional groups with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the redox state of the target molecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols. These interactions can affect the activity and function of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenylseleno group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Phenylmalonic acid: Similar structure but lacks the ester groups.
Uniqueness
Propanedioic acid, (phenylseleno)-, diethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The phenylseleno group can participate in unique redox reactions, making this compound valuable in various research applications.
Propriétés
Numéro CAS |
89046-37-7 |
|---|---|
Formule moléculaire |
C13H16O4Se |
Poids moléculaire |
315.23 g/mol |
Nom IUPAC |
diethyl 2-phenylselanylpropanedioate |
InChI |
InChI=1S/C13H16O4Se/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
ZXPSYKWTEUQRRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


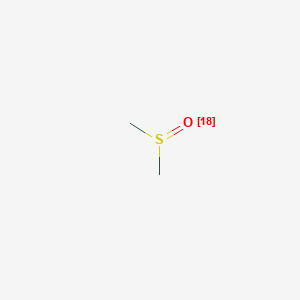
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
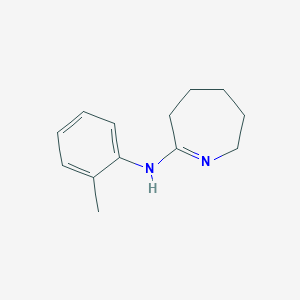
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
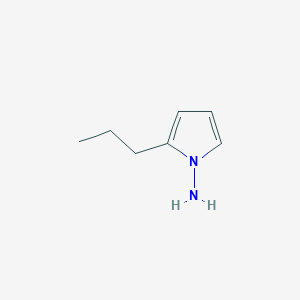
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
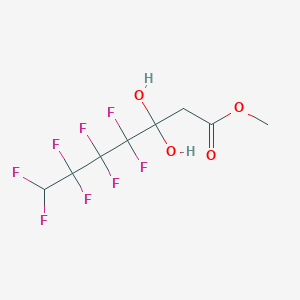
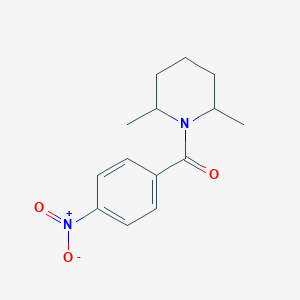
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
